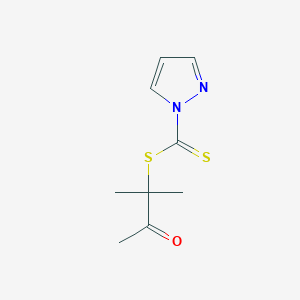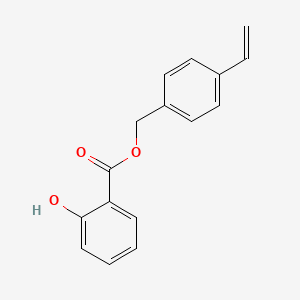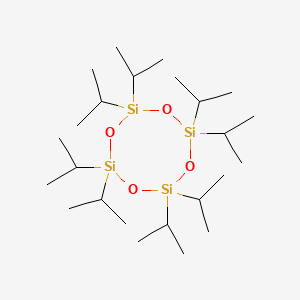![molecular formula C8H22P2Si B14196876 [Di(propan-2-yl)silanediyl]bis(methylphosphane) CAS No. 918154-80-0](/img/structure/B14196876.png)
[Di(propan-2-yl)silanediyl]bis(methylphosphane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[Di(propan-2-yl)silanediyl]bis(methylphosphane) is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of silicon and phosphorus atoms within its molecular structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [Di(propan-2-yl)silanediyl]bis(methylphosphane) typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with corresponding chlorophosphines . This approach is widely used due to its convenience and efficiency. The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from -78°C to room temperature .
Industrial Production Methods
Industrial production of [Di(propan-2-yl)silanediyl]bis(methylphosphane) may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
[Di(propan-2-yl)silanediyl]bis(methylphosphane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in the reactions of [Di(propan-2-yl)silanediyl]bis(methylphosphane) include Grignard reagents, halogenophosphines, and various oxidizing and reducing agents. Reaction conditions vary depending on the specific reaction but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from the reactions of [Di(propan-2-yl)silanediyl]bis(methylphosphane) depend on the type of reaction. For example, oxidation reactions may yield phosphine oxides, while substitution reactions can produce a variety of substituted phosphines .
Wissenschaftliche Forschungsanwendungen
[Di(propan-2-yl)silanediyl]bis(methylphosphane) has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of [Di(propan-2-yl)silanediyl]bis(methylphosphane) involves its ability to act as a ligand, forming complexes with various metal ions. These complexes can then participate in catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Bis(diisopropylphosphino)ethane: A commonly used bidentate ligand in coordination chemistry.
Tertiary phosphines: A broad class of compounds with similar phosphorus-containing structures.
Uniqueness
[Di(propan-2-yl)silanediyl]bis(methylphosphane) is unique due to the presence of both silicon and phosphorus atoms in its structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous .
Eigenschaften
CAS-Nummer |
918154-80-0 |
|---|---|
Molekularformel |
C8H22P2Si |
Molekulargewicht |
208.29 g/mol |
IUPAC-Name |
methyl-[methylphosphanyl-di(propan-2-yl)silyl]phosphane |
InChI |
InChI=1S/C8H22P2Si/c1-7(2)11(9-5,10-6)8(3)4/h7-10H,1-6H3 |
InChI-Schlüssel |
CUUNPRKIKSNFHN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[Si](C(C)C)(PC)PC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-Benzyl-6-[(4-methylphenyl)sulfanyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14196841.png)


![{2-[(2-Bromophenyl)ethynyl]phenyl}(ethoxy)dimethylsilane](/img/structure/B14196853.png)


![2-Diazonio-1-ethoxy-2-[(naphthalen-1-yl)methanesulfonyl]ethen-1-olate](/img/structure/B14196862.png)
![3,5-Dimethyl-4'-octyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B14196866.png)

